N-(2,5-dimethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide is a complex organic compound with a unique structure that combines an isochromene core with a carboxamide group and two methoxy substituents on the phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with phthalic anhydride to form the isochromene core. This intermediate is then reacted with an amine, such as 2,5-dimethoxyaniline, under appropriate conditions to yield the final carboxamide product. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-quality material suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the isochromene core can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the methoxy groups yields quinones, while reduction of the carbonyl group results in alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with a similar methoxy-substituted phenyl ring.
2C-B: Another compound with a 2,5-dimethoxyphenyl structure, known for its psychoactive properties .
Uniqueness
N-(2,5-dimethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide is unique due to its isochromene core combined with the carboxamide group, which imparts distinct chemical and biological properties. Unlike the hallucinogenic compounds mentioned, it is primarily studied for its potential therapeutic and industrial applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H15NO5 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-oxoisochromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO5/c1-22-12-7-8-15(23-2)14(10-12)19-17(20)16-9-11-5-3-4-6-13(11)18(21)24-16/h3-10H,1-2H3,(H,19,20) |
InChI Key |
OFLQIFINHWORCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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